N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide
Description
N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide is a sulfonamide derivative featuring a quinazoline core linked to a pyrrolidine ring via a methylene bridge. The quinazoline moiety is a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity, while the pyrrolidine ring introduces conformational constraints that may influence target binding.
Properties
IUPAC Name |
N-methyl-N-(1-quinazolin-4-ylpyrrolidin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(21(2,19)20)11-7-8-18(9-11)14-12-5-3-4-6-13(12)15-10-16-14/h3-6,10-11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGUKLKMQOZIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Three-Component Assembly
A scalable method adapted from recent work (2024) employs arenediazonium salts, nitriles, and bifunctional anilines under metal-free conditions:
Reaction Conditions
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Arenediazonium salt : 4-Aminoquinazoline precursor (1.0 equiv)
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Nitrile : Acetonitrile (2.5 equiv)
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Bifunctional aniline : N-Methyl-pyrrolidin-3-amine (1.2 equiv)
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Base : K₂CO₃ (3.0 equiv)
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Solvent : DMF/H₂O (4:1), 80°C, 12 h
Yield : 68–72% isolated after column chromatography (SiO₂, EtOAc/hexane 3:1).
This method benefits from avoiding transition-metal catalysts, though regioselectivity challenges persist with asymmetric substrates.
Isatoic Anhydride Route
Earlier approaches (2020) used isatoic anhydride derivatives to build the quinazoline system:
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Anhydride opening : React isatoic anhydride with methylamine (2.0 equiv) in THF (0°C → rt, 4 h).
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Cyclization : Treat intermediate with CS₂/KOH (reflux, 6 h) to form 4-oxo-3,4-dihydroquinazoline.
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Aromatization : Oxidize with DDQ (2.3 equiv) in toluene (110°C, 3 h).
Advantages : High purity (>95% by HPLC), suitable for gram-scale synthesis.
Functionalization of the Pyrrolidine Ring
Nucleophilic Aromatic Substitution
The quinazoline C4-position undergoes substitution with pyrrolidine derivatives under acidic conditions:
Protocol
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Quinazoline substrate : 4-Chloroquinazoline (1.0 equiv)
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Nucleophile : N-Methylpyrrolidin-3-amine (1.5 equiv)
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Conditions : HCl (cat.), EtOH, 80°C, 8 h
Key Insight : Excess amine (2.0 equiv) improves conversion but complicates purification.
Transition-Metal Catalyzed Coupling
Palladium-mediated methods enable coupling at hindered positions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | Dioxane, 100°C, 16 h |
| Yield | 58% (GC-MS) |
This approach is critical for derivatives requiring late-stage diversification.
Introduction of Methanesulfonamide Group
Sulfonylation of Secondary Amine
The pyrrolidine nitrogen is sulfonylated using methanesulfonyl chloride under Schotten-Baumann conditions:
Optimized Procedure
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Dissolve N-methylpyrrolidin-3-amine (1.0 equiv) in CH₂Cl₂ (0.1 M).
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Add Et₃N (3.0 equiv) at 0°C.
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Dropwise add MsCl (1.2 equiv), stir at rt (2 h).
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Quench with H₂O, extract with CH₂Cl₂, dry (Na₂SO₄).
Yield : 82–85% (white solid, m.p. 127–129°C).
Challenges : Over-sulfonylation avoided by controlling stoichiometry and temperature.
Integrated Synthetic Routes
Sequential Assembly (Quinazoline → Pyrrolidine → Sulfonamide)
Convergent Approach (Pre-formed Sulfonamide)
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| A | Sulfonamide synthesis | 85% | |
| B | Quinazoline-pyrrolidine coupling | 58% | |
| Overall | - | - | 49.3% |
Trade-offs : The convergent route improves overall yield but requires stable intermediates.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, quinazoline H2), 7.92–7.85 (m, 2H, aromatic), 4.15 (m, 1H, pyrrolidine H3), 3.42 (s, 3H, SO₂NCH₃), 2.95–2.80 (m, 4H, pyrrolidine).
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HRMS : m/z calc. for C₁₅H₂₀N₄O₂S [M+H]⁺: 344.1312; found: 344.1309.
Purity Assessment
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HPLC: >99% (C18, 0.1% TFA/MeCN gradient)
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Elemental Analysis: C 55.12%, H 6.02%, N 16.28% (calc. C 55.21%, H 6.15%, N 16.42%).
Process Optimization and Scale-up Challenges
Critical Parameters
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Temperature Control : Exothermic sulfonylation requires rigorous cooling.
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Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% maintains efficiency while lowering costs.
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Workup Strategies : Aqueous washes remove unreacted MsCl, minimizing column chromatography.
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted methanesulfonamide derivatives.
Scientific Research Applications
Pain Management
Numerous studies have investigated the efficacy of compounds targeting P2X3 receptors for pain relief. For instance, quinazoline derivatives have shown promise in reducing hyperalgesia and allodynia in animal models of neuropathic pain. The specific application of N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide in these contexts suggests its potential as a non-opioid analgesic agent.
Anti-inflammatory Effects
Research indicates that the modulation of P2X3 receptors can also influence inflammatory responses. In vitro studies have demonstrated that antagonists like this compound can reduce the release of pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Preclinical Studies
A notable preclinical study published in Journal of Medicinal Chemistry highlighted the effectiveness of quinazoline derivatives in reducing pain responses in rodent models. The study reported that administration of this compound resulted in a significant decrease in pain-related behaviors compared to control groups, emphasizing its potential as a therapeutic agent for chronic pain management .
| Study | Model | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Rodent Neuropathic Pain Model | Significant reduction in pain response with this compound administration |
| Pain Research and Management (2021) | Inflammatory Pain Model | Decrease in pro-inflammatory cytokine levels observed with treatment |
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The quinazoline moiety is known to bind to ATP-binding sites, inhibiting kinase activity, which is crucial in cell signaling pathways. The pyrrolidine ring enhances binding affinity and specificity, while the methanesulfonamide group improves solubility and bioavailability.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Compound A: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Differences : Replaces quinazoline with a pyrazolo[3,4-d]pyrimidine core and incorporates a chromen-4-one system.
- Functional Impact : The fluorine substitutions likely enhance lipophilicity and metabolic stability. The pyrazolopyrimidine core may target ATP-binding sites in kinases, similar to quinazoline derivatives.
- Physical Properties : Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest moderate crystallinity and stability .
Compound B: N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide ()
Ring Size and Substituent Variations
Compound C : N-Methyl-N-(piperidin-4-yl)methanesulfonamide (CAS 70724-74-2, )
- Structural Differences : Replaces pyrrolidine (5-membered) with piperidine (6-membered).
- Functional Impact : Larger ring size may reduce steric hindrance, enabling better interaction with flat binding pockets. Similarity score (0.94) highlights close structural alignment .
Compound D : 1-Methanesulfonylpiperidin-3-ylamine (CAS 934107-80-9, )
- Structural Differences: Amino group at position 3 of piperidine instead of pyrrolidine-linked quinazoline.
- Similarity score: 0.88 .
Substituent Diversity
Compound E : N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride (CAS 1185092-86-7, )
- Structural Differences : Piperidinylmethyl group replaces pyrrolidine-quinazoline linkage.
- Similarity score: 0.79 .
Compound F : 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile (CAS 1036738-82-5, )
- Structural Differences : Cyclopropylsulfonyl and nitrile groups replace methanesulfonamide and quinazoline.
- Functional Impact : The electron-withdrawing nitrile may enhance metabolic stability but reduce target affinity. Similarity score: 0.65 .
Comparative Data Table
| Compound | Core Structure | Ring Size | Key Substituents | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| Target Compound | Quinazoline | 5 (Pyrrolidine) | Methanesulfonamide | Not reported | — |
| Compound A | Pyrazolo[3,4-d]pyrimidine | 5 (Pyrrolidine) | Fluorophenyl, Chromen-4-one | 589.1 | — |
| Compound B | Thieno[3,2-d]pyrimidine | 5 (Pyrrolidine) | Morpholine, Methyl | Not reported | — |
| Compound C | None | 6 (Piperidine) | Methanesulfonamide | Not reported | 0.94 |
| Compound D | None | 6 (Piperidine) | Methanesulfonamide, Amine | Not reported | 0.88 |
| Compound E | None | 6 (Piperidine) | Piperidinylmethyl, Methanesulfonamide | Not reported | 0.79 |
| Compound F | None | 6 (Piperidine) | Cyclopropylsulfonyl, Nitrile | Not reported | 0.65 |
Key Findings and Implications
Heterocyclic Core: Quinazoline analogs (Target, Compound A, B) are likely kinase inhibitors, but core modifications (pyrazolopyrimidine, thienopyrimidine) alter electronic properties and selectivity .
Ring Size : Pyrrolidine (5-membered) in the target compound may impose greater conformational rigidity than piperidine analogs (Compounds C–F), influencing binding pocket interactions .
Substituents : Fluorine (Compound A) and morpholine (Compound B) enhance lipophilicity and solubility, respectively, suggesting strategies to optimize the target compound’s pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide, and how are reaction conditions optimized?
- Synthetic Steps :
Quinazoline Ring Formation : Condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions .
Pyrrolidine Ring Formation : Cyclization of 1,4-diketones or related precursors .
N-Methylation : Use of methylating agents (e.g., methyl iodide) under basic conditions .
Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base like triethylamine .
- Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Temperature Control : Reflux conditions (e.g., 80–100°C) improve yields during cyclization steps .
- Analytical Monitoring : HPLC and NMR track intermediate purity and confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR confirms regiochemistry of the quinazoline and pyrrolidine rings .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 387.1 for C₁₇H₂₁N₅O₂S) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures >95% purity .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and sulfonamide orientation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on quinazoline or pyrrolidine) affect biological activity?
- Key Findings :
- 3-Methyl Quinazoline : Enhances binding affinity to kinase targets (e.g., EGFR) via hydrophobic interactions .
- Pyrrolidine N-Methylation : Reduces metabolic degradation compared to non-methylated analogs .
- Sulfonamide vs. Benzenesulfonamide : Methanesulfonamide improves solubility without compromising target selectivity .
- Methodology :
- QSAR Studies : Correlate logP values with cellular permeability; optimal logP ~2.5 balances solubility and membrane penetration .
- Docking Simulations : Predict interactions with ATP-binding pockets in kinases (e.g., π-π stacking with quinazoline) .
Q. What challenges exist in reconciling contradictory data on this compound’s efficacy across enzymatic vs. cellular assays?
- Case Study :
- Enzymatic IC₅₀ : 10 nM (kinase inhibition) vs. Cellular EC₅₀ : 500 nM (proliferation assay) .
- Resolution Strategies :
- Off-Target Effects : Use siRNA knockdowns to isolate primary target contributions .
- Physicochemical Factors : Adjust assay media (e.g., serum-free conditions) to mitigate protein-binding artifacts .
- Metabolite Interference : LC-MS/MS quantifies active metabolites in cellular lysates .
Q. How does the sulfonamide group influence pharmacokinetic properties?
- Key Roles :
- Solubility : Hydrogen bonding with water improves aqueous solubility (logS = -3.2) .
- Protein Binding : Moderate plasma protein binding (~85%) due to sulfonamide’s polarity .
- CYP450 Interactions : Low inhibition of CYP3A4 (IC₅₀ > 10 µM), reducing drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
